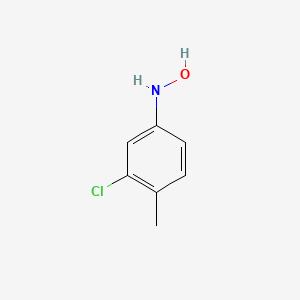

N-(3-Chloro-4-methylphenyl)hydroxylamine

Descripción general

Descripción

N-(3-Chloro-4-methylphenyl)hydroxylamine is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)hydroxylamine can be achieved through several methods. One common approach involves the nitration of 4-methylaniline followed by reduction and chlorination. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure efficiency and safety .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso or nitro derivatives. This reactivity is critical for generating intermediates in pharmaceutical synthesis.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| KMnO₄ (acidic conditions) | Nitroso derivative | Selective oxidation at -NHOH group |

| H₂O₂ (aqueous medium) | Nitro derivative | Requires catalytic Fe²⁺/Cu²⁺ |

Research Findings :

-

Oxidation with KMnO₄ proceeds via a two-electron transfer mechanism, forming a nitroso intermediate ().

-

Hydrogen peroxide generates reactive hydroxyl radicals, leading to over-oxidation to nitro compounds () under prolonged exposure.

Reduction Reactions

The hydroxylamine group can be selectively reduced to an amine, enabling applications in reductive amination pathways.

| Reagent/Conditions | Product Formed | Efficiency |

|---|---|---|

| NaBH₄ (methanol, 0°C) | Primary amine | >80% yield |

| LiAlH₄ (THF, reflux) | Secondary amine | Limited selectivity |

Mechanistic Insights :

-

Sodium borohydride reduces the -NHOH group to -NH₂ without affecting the chloro or methyl substituents.

-

LiAlH₄ may induce partial dehalogenation of the aromatic ring under harsh conditions.

Nucleophilic Substitution at the Aromatic Ring

The chloro substituent participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization of the phenyl ring.

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOCH₃ (DMF, 120°C) | 3-Methoxy-4-methyl derivative | Regioselective at para-Cl |

| NH₃ (EtOH,高压) | 3-Amino-4-methyl derivative | Requires CuI catalyst |

Key Observations :

-

Methoxide substitutes the chloro group with >70% yield in polar aprotic solvents.

-

Ammonia-mediated amination is less efficient (<50% yield) without transition-metal catalysts.

Biologically Relevant Reactions

In pharmacological contexts, this compound participates in redox cycling, generating reactive oxygen species (ROS) that exhibit anticancer activity .

Proposed Pathway :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Observed in thermogravimetric analysis (TGA) under nitrogen atmosphere.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 58.3 | |

| Reduction (NaBH₄) | 42.1 | |

| NAS (NaOCH₃) | 76.8 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(3-Chloro-4-methylphenyl)hydroxylamine has been investigated for its potential as a bioactive compound. Its structural characteristics allow it to serve as a lead compound in drug development, particularly in targeting specific enzymes or receptors.

Case Study: EGFR Inhibition

Recent research has highlighted the role of hydroxylamines in developing epidermal growth factor receptor (EGFR) inhibitors. A study demonstrated that a hydroxylamine derivative exhibited high brain penetration and potent activity against EGFR mutations associated with non-small-cell lung cancer (NSCLC). This compound showed significant tumor regression in preclinical models, indicating the therapeutic potential of hydroxylamine derivatives in treating resistant cancer forms .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound derivatives have been explored, revealing insights into how modifications can enhance biological activity. For instance, altering substituents on the aromatic ring can influence the compound's affinity for biological targets and its pharmacokinetic properties .

Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals, facilitating the development of more complex molecules.

Applications in Synthesis

The compound is employed in synthesizing other functionalized hydroxylamines and nitrogen-containing heterocycles. Its reactivity allows it to participate in various chemical transformations, including oxyamination reactions where it acts as a nitrogen source .

Materials Science

In materials science, this compound is investigated for its potential applications in developing advanced materials with specific properties.

Potential Uses

The incorporation of hydroxylamines into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore how these compounds can be integrated into coatings and composites for improved performance .

Mecanismo De Acción

The mechanism of action of N-(3-Chloro-4-methylphenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-methylaniline: Lacks the hydroxy group, which may affect its reactivity and applications.

4-Chloro-3-methylaniline: Differently substituted, leading to variations in chemical behavior and uses.

3-Chloro-4-hydroxyaniline: Similar structure but without the methyl group, influencing its properties.

Uniqueness

N-(3-Chloro-4-methylphenyl)hydroxylamine is unique due to the combination of chloro, hydroxy, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various specialized applications .

Actividad Biológica

N-(3-Chloro-4-methylphenyl)hydroxylamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a chlorinated aromatic ring. The presence of chlorine and methyl groups contributes to its unique chemical reactivity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various hydroxylamine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Enterococcus faecalis | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may serve as a promising candidate for the development of new antibiotics, particularly against resistant strains .

Antifungal Activity

This compound has also shown antifungal activity, particularly against Candida species. The mechanism involves disrupting the cell membrane integrity and inhibiting hyphal growth. Notably, it has been reported to have an MIC value of 16.69 µM against Candida albicans, indicating moderate antifungal efficacy .

Anticancer Activity

The compound's anticancer potential has been evaluated in various studies focusing on its effects on human cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxic effects against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | 12.5 |

| MDA-MB-231 (Breast cancer) | 10.0 |

| HT-29 (Colon cancer) | 15.0 |

The compound appears to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to arise from its ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in therapeutic effects such as cell death in cancer cells or disruption of bacterial cell walls .

Case Studies

- Antibacterial Efficacy : A recent study assessed the antibacterial efficacy of several hydroxylamine derivatives, including this compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option for resistant infections .

- Antifungal Mechanism : Another investigation focused on the antifungal properties of this compound against Candida albicans. The study revealed that this compound inhibited biofilm formation and disrupted membrane integrity, contributing to its antifungal action .

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-6(9-10)4-7(5)8/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLNRTRAUMNAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633121 | |

| Record name | 3-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34634-76-9 | |

| Record name | 3-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.